![molecular formula C7H8ClNO3S B14627895 Methanesulfonic acid, [(4-chlorophenyl)amino]- CAS No. 56354-87-1](/img/structure/B14627895.png)
Methanesulfonic acid, [(4-chlorophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, [(4-chlorophenyl)amino]- is an organosulfur compound with significant applications in various fields. It is a derivative of methanesulfonic acid, where the hydrogen atom is replaced by a [(4-chlorophenyl)amino] group. This compound is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(4-chlorophenyl)amino]- typically involves the reaction of methanesulfonic acid with 4-chloroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of methanesulfonic acid, [(4-chlorophenyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, [(4-chlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The [(4-chlorophenyl)amino] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have significant applications in various industries, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Methanesulfonic acid, [(4-chlorophenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and alkylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, [(4-chlorophenyl)amino]- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The [(4-chlorophenyl)amino] group can interact with molecular targets, influencing the reactivity and selectivity of the compound. The pathways involved include protonation and deprotonation reactions, which facilitate the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methanesulfonic acid, [(4-chlorophenyl)amino]- include:
Methanesulfonic acid: The parent compound with a simpler structure.
4-Chloroaniline: The precursor used in the synthesis of the compound.
Sulfonic acid derivatives: Compounds with similar acidic properties and applications.
Uniqueness
Methanesulfonic acid, [(4-chlorophenyl)amino]- is unique due to the presence of the [(4-chlorophenyl)amino] group, which imparts specific reactivity and selectivity to the compound. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
56354-87-1 |
|---|---|
Formule moléculaire |
C7H8ClNO3S |
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
(4-chloroanilino)methanesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-3-7(4-2-6)9-5-13(10,11)12/h1-4,9H,5H2,(H,10,11,12) |
Clé InChI |
HSHOGSYEOYWZGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


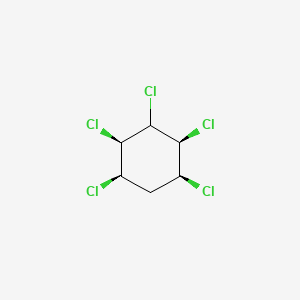
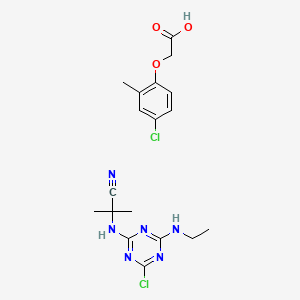
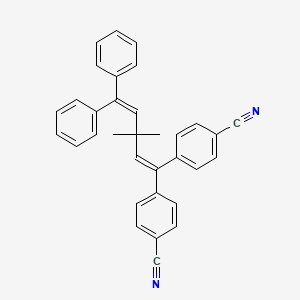

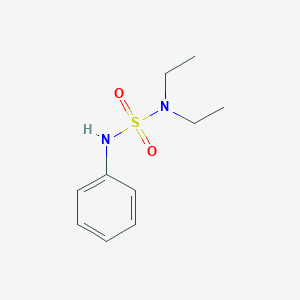
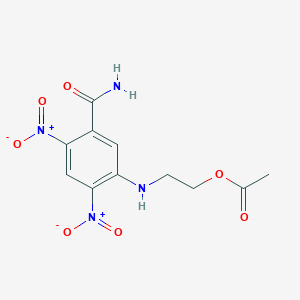
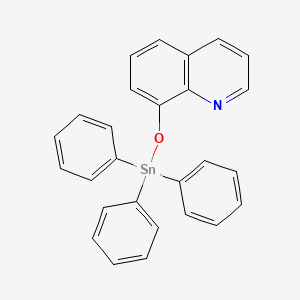
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)


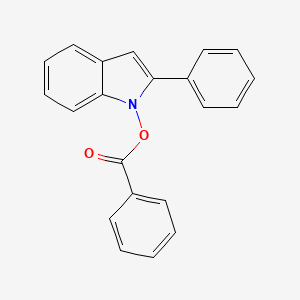
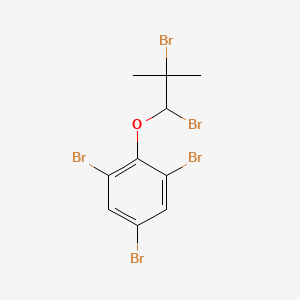
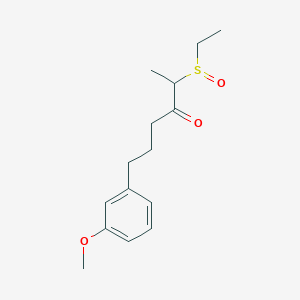
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
